4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine is an organic compound that features a morpholine ring substituted with a thiazole ring and a nitrophenyl group
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound interacts with multiple targets, each playing a role in the observed effects.
Mode of Action
The thiazole ring, a key structural component of the compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These interactions can lead to changes in the function of the target molecules, thereby exerting the compound’s biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that the compound affects multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The thiomorpholine group in the compound is known to increase lipophilicity and represents a metabolically soft spot due to easy oxidation . These properties could influence the compound’s bioavailability.
Result of Action
Based on the known biological activities of thiazole derivatives , the compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine typically involves a nucleophilic aromatic substitution reaction. . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution may require strong acids or bases, while nucleophilic substitution can be facilitated by polar aprotic solvents and bases like potassium carbonate.
Major Products
Reduction: The major product is 4-[4-(4-aminophenyl)-1,3-thiazol-2-yl]morpholine.
Substitution: Products vary based on the substituents introduced during the reaction.
Scientific Research Applications
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Catalysis: It has been used in the development of catalysts for the reduction of organic pollutants.
Material Science: The compound’s unique structure makes it a candidate for studying molecular interactions and crystal engineering.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring, which can alter its lipophilicity and metabolic stability.
Uniqueness
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of both a thiazole ring and a nitrophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-16(18)11-3-1-10(2-4-11)12-9-20-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCUESNGZMFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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